Non-gmo-galactose

Endotoxin control Biopharmaceutical excipient Mammalian cell culture

This non-GMO, plant-derived D-galactose is extracted from arabinogalactans, eliminating BSE/TSE risks of dairy-derived alternatives. Manufactured under ICH-Q7 cGMP with tightly controlled endotoxin (≤2.5–5.0 EU/g), heavy metals (lead ≤0.5 ppm), and impurity (glucose ≤0.1%) specifications, it ensures consistent, high-quality upstream process outcomes. Multi-compendial compliance (USP-NF, EP, BP) and ICH Q3D elemental impurity documentation simplify regulatory filings. Directly impacts glycoprotein quality: partial glucose substitution (40%) increased Fc-fusion protein titer by 43% and sialic acid content by up to 44%. For biopharmaceutical manufacturers requiring chemically defined, animal-origin-free feed components and excipients with batch-to-batch consistency.

Molecular Formula C6H12O6
Molecular Weight 180.156
CAS No. 2595-98-4; 59-23-4
Cat. No. B2493109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNon-gmo-galactose
CAS2595-98-4; 59-23-4
Molecular FormulaC6H12O6
Molecular Weight180.156
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4+,5?,6?/m0/s1
InChIKeyWQZGKKKJIJFFOK-ZVGIEJTISA-N
Commercial & Availability
Standard Pack Sizes50 g / 500 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Non-GMO D-Galactose (CAS 59-23-4): Pharmacopoeial-Grade Plant-Derived Monosaccharide for Biopharmaceutical Manufacturing


Non-GMO-galactose (CAS 59-23-4; synonymously referenced with CAS 2595-98-4 in certain vendor catalogues) is a plant-derived, non-genetically-modified D-galactose meeting multi-compendial pharmacopoeial specifications (USP-NF, EP, BP) [1]. It is a C-4 epimer of glucose (C₆H₁₂O₆, MW 180.16) obtained through extraction from plant-derived arabinogalactans rather than from dairy lactose hydrolysis, thereby eliminating animal-origin risks [2]. The compound is manufactured under ICH-Q7 cGMP conditions with tightly controlled endotoxin (≤2.5–5.0 EU/g), heavy metal (lead ≤0.5 ppm), and impurity (glucose ≤0.1%) specifications, distinguishing it from conventional reagent-grade or animal-derived galactose [3].

Why Generic Galactose Cannot Substitute for Non-GMO cGMP-Grade Galactose in Regulated Bioprocessing


Galactose from different sources and manufacturing standards is not functionally interchangeable in biopharmaceutical applications. Animal-derived (dairy) galactose carries inherent BSE/TSE risk requiring extensive regulatory documentation, while standard reagent-grade material lacks endotoxin control critical for mammalian cell culture [1]. Plant-derived non-GMO galactose manufactured under cGMP provides multi-compendial traceability (USP-NF, EP, BP) with quantifiably lower endotoxin levels (≤2.5 EU/g vs. standard pharma-grade ≤10 EU/g) and controlled elemental impurities per ICH Q3D, directly impacting upstream process consistency and regulatory filing requirements [2].

Quantitative Differentiation Evidence: Non-GMO D-Galactose vs. Comparators


Endotoxin Specification: 4-Fold Lower Endotoxin in Plant-Derived cGMP Galactose vs. Standard Pharma Grade

Plant-derived non-GMO galactose manufactured under cGMP (BioSpectra GALP-4250) specifies endotoxin at ≤2.5 EU/g, compared to the standard pharmacopoeial limit of ≤10 EU/g for general pharma-grade D-galactose (Ph. Eur./NF) [1][2]. This represents a 4-fold tighter specification. For injectable-grade bioprocessing feeds (Pfanstiehl G-126-3), endotoxin and trace metals are additionally controlled to parenteral excipient standards, with specifications exceeding regulatory requirements .

Endotoxin control Biopharmaceutical excipient Mammalian cell culture

Recombinant Protein Titer and Sialylation Enhancement: Galactose vs. Glucose in CHO Fed-Batch Culture

In a controlled bioreactor study, replacing 40% of total glucose with equimolar galactose in CHO fed-batch culture resulted in a 43% increase in Fc-fusion protein titer and a 37% increase in total sialic acid content compared to glucose-only feed medium [1]. An independent study demonstrated that addition of 20 mM galactose to the bioreactor increased total sialic acid content by 44% and sialylated glycans by 20.3%, validated at 200 L pilot scale [2]. These metabolic benefits are unique to galactose and cannot be replicated by glucose alone.

CHO cell culture Fc-fusion protein Glycosylation Bioprocess optimization

Lactate Re-metabolism and Metabolic Waste Reduction: Galactose Co-feeding vs. Glucose Monoculture in CHO Cells

In CHO batch cultures supplemented with glucose (5 mM) plus galactose (20 mM) and glutamate (6 mM), cells underwent a metabolic shift after glucose depletion, continuing growth on galactose while simultaneously consuming previously accumulated endogenous lactate [1]. Metabolic flux analysis confirmed that galactose metabolism reduces carbon flux toward pyruvate production compared to glucose, shifting the metabolic state from net lactate production to net lactate consumption [2]. In contrast, glucose-only cultures show persistent lactate accumulation, with approximately 80% of metabolized glucose converted to lactic acid in standard CHO production lines [3].

Lactate metabolism CHO cell bioprocessing Metabolic flux analysis Cell viability

Physicochemical Identity Assurance: Melting Point and Solubility Differentiation of D-Galactose from D-Talose (CAS 2595-98-4)

Non-GMO-galactose is primarily D-galactose (CAS 59-23-4), which must be analytically distinguished from its C-2 epimer D-talose (CAS 2595-98-4)—a known impurity or co-listed compound in certain vendor catalogues. D-Galactose exhibits a melting point of 167°C (α-anomer) vs. 134°C for D-talose (α-anomer), a 33°C difference enabling unambiguous identity verification [1]. Additionally, D-talose demonstrates consistently higher solubility than D-galactose in aqueous ethanol (20–80 wt%) across the entire temperature range of −30°C to 20°C, with D-talose requiring higher dissolution enthalpy [2]. These orthogonal physicochemical differences provide clear identity discrimination criteria.

Identity testing C-2 epimer differentiation Quality control Raw material authentication

Elemental Impurity Control: Plant-Derived cGMP Galactose Lead Specification vs. Standard Reagent Grade

Plant-derived cGMP galactose (BioSpectra GALP-4250/GALP-3251; Pfanstiehl G-126-3 ‘Low Metals’) specifies lead at ≤0.5 ppm, meeting ICH Q3D parenteral excipient requirements [1]. Pfanstiehl's G-126-3 product is specifically formulated to remove endotoxin, trace metals, and nitrosamines, with specifications exceeding regulatory requirements . In contrast, standard reagent-grade galactose specifications (e.g., Veeprho industry survey) report typical impurity ranges but do not guarantee elemental impurity limits unless explicitly tested and certified . This distinction is critical for injectable drug product formulations where ICH Q3D compliance is mandatory.

ICH Q3D compliance Elemental impurities Parenteral excipient Heavy metal testing

Regulatory Supply Chain Integrity: BSE/TSE-Free and Non-GMO Certification vs. Animal-Derived Galactose

Plant-derived non-GMO galactose is manufactured from arabinogalactan extracted from trees (non-animal source), eliminating all BSE/TSE transmission risk inherent to dairy-derived galactose [1]. This distinction carries concrete regulatory consequences: animal-derived excipients require Certificates of Suitability (CEP) for TSE risk per EMA/WHO guidelines, adding months to supplier qualification timelines [2]. Yixin Pharmaceutical's plant-derived D-galactose has held NSF GMP certification since 2015 and was inspected by US FDA with favorable findings, providing auditable supply chain integrity that animal-derived or non-certified alternatives lack .

BSE/TSE risk Non-GMO certification Regulatory documentation Supply chain qualification

Verified Application Scenarios for Non-GMO D-Galactose Based on Quantitative Evidence


Upstream Biopharmaceutical Manufacturing: CHO Cell Fed-Batch Culture Feed for Therapeutic Glycoprotein Production

Non-GMO cGMP-grade D-galactose is indicated as a chemically defined feed component in CHO cell fed-batch processes for recombinant therapeutic protein production. Evidence demonstrates that partial substitution of glucose with galactose (40% equimolar replacement) increases Fc-fusion protein titer by 43% and sialic acid content by 37–44%, while simultaneously enabling lactate re-metabolism that extends culture longevity [1][2]. The low endotoxin specification (≤2.5–5.0 EU/g) and ICH Q3D-compliant elemental impurity levels ensure the feed stream does not introduce adventitious agents or heavy metals into the bioreactor, supporting consistent product quality across manufacturing campaigns.

Parenteral-Grade Excipient Formulation for Injectable Biologics

Pfanstiehl G-126-3 plant-derived non-GMO galactose meets parenteral (injectable) excipient grade standards under ICH-Q7 cGMP, with controlled endotoxin, trace metals (lead ≤0.5 ppm), and nitrosamine levels [1]. This grade is suitable for formulation of lyophilized or liquid injectable biologic drug products where compendial compliance (USP-NF, EP, BP) and ICH Q3D elemental impurity documentation are mandatory regulatory filing requirements. The elimination of animal-origin raw materials removes BSE/TSE risk from the supply chain, simplifying regulatory submissions [2].

Cell Culture Media Development for Biosimilar Glycosylation Profile Matching

Galactose supplementation in CHO cell culture modulates galactosylation and sialylation of recombinant glycoproteins—critical quality attributes for biosimilarity demonstration [1]. The quantitative evidence (44% increase in total sialic acid, 20.3% increase in sialylated glycans at 200 L pilot scale) supports the use of non-GMO plant-derived galactose as a process-consistent raw material to fine-tune glycosylation profiles without introducing animal-derived variability [2]. Procurement of cGMP-certified, plant-derived galactose ensures batch-to-batch consistency required for regulatory comparability studies.

Non-Animal Origin Research Reagent for Glycobiology and Senescence Studies Requiring GMO-Free Certification

For academic and industrial research programs requiring documented non-GMO and non-animal origin raw materials (e.g., EU Organic-certified or Non-GMO Project Verified research supply chains), plant-derived D-galactose (CAS 59-23-4) provides verifiable sourcing documentation [1]. The melting point (167°C) and lower aqueous ethanol solubility vs. D-talose (mp 134°C) provide unambiguous identity confirmation, preventing confounding experimental results from epimer contamination [2]. D-Galactose is the standard substrate for establishing brain senescence animal models, where source purity and absence of endotoxin are critical for reproducible in vivo outcomes.

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